molecular formula C17H19BrN4O2S B3872977 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide

Cat. No.: B3872977
M. Wt: 423.3 g/mol
InChI Key: BEMHVVUABOTDQS-DJKKODMXSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a pyrimidine moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide typically involves multiple steps. The initial step often includes the bromination of a suitable aromatic precursor to introduce the bromine atom. This is followed by the introduction of the methoxy group through a methylation reaction. The pyrimidine moiety is then incorporated through a series of condensation reactions. The final step involves the formation of the imine linkage and the attachment of the sulfanylpropanamide group under controlled conditions .

Chemical Reactions Analysis

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The brominated aromatic ring and the pyrimidine moiety are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide can be compared with similar compounds such as:

    5-bromo-2-methoxybenzaldehyde: Shares the brominated aromatic ring and methoxy group but lacks the pyrimidine moiety and sulfanylpropanamide group.

    4,6-dimethyl-2-aminopyrimidine: Contains the pyrimidine moiety but lacks the brominated aromatic ring and methoxy group.

    N-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Similar in structure but with different functional groups and linkages.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2S/c1-10-7-11(2)21-17(20-10)25-12(3)16(23)22-19-9-13-8-14(18)5-6-15(13)24-4/h5-9,12H,1-4H3,(H,22,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMHVVUABOTDQS-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Reactant of Route 5
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Reactant of Route 6
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N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide

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